molecular formula C22H20N4O3 B3016585 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea CAS No. 2034468-24-9

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea

Cat. No.: B3016585
CAS No.: 2034468-24-9
M. Wt: 388.427
InChI Key: NXKAFUWTYBJVRP-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a complex organic compound characterized by its unique structure, which includes a methoxybenzyl group, a methyl-phenyl-oxazolo-pyridinyl moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the methoxybenzyl and methyl-phenyl groups. The final step involves the formation of the urea linkage through a reaction with an appropriate isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)piperazine: Shares the methoxybenzyl group but differs in the core structure.

    2-(4-Methoxybenzyloxy)-4-methylquinoline: Contains a similar methoxybenzyl group but has a different heterocyclic core.

Uniqueness

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is unique due to its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-18(26-22(27)23-13-15-8-10-17(28-2)11-9-15)12-19-21(24-14)29-20(25-19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H2,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKAFUWTYBJVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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